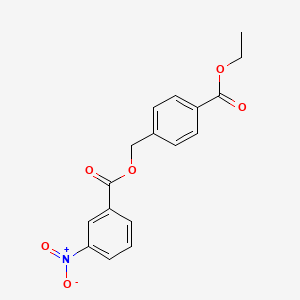![molecular formula C19H21NO4 B5788631 ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)
ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate, also known as EDPB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. This compound is a member of the benzoate ester family and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the production of inflammatory cytokines and reactive oxygen species. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. Additionally, this compound has been shown to improve cognitive function and protect against neurodegeneration. This compound has also been shown to exhibit antioxidant and anti-apoptotic properties.
実験室実験の利点と制限
Ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate has several advantages for use in lab experiments. It is stable and easy to handle, and it has been shown to exhibit low toxicity. Additionally, this compound has been shown to be effective in a range of in vitro and in vivo models. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. Additionally, this compound has not been extensively studied in human clinical trials, so its potential therapeutic effects in humans are not fully understood.
将来の方向性
There are several future directions for research on ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate. One area of research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Additionally, further studies could investigate the mechanism of action of this compound to better understand its therapeutic properties. Future research could also explore the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, studies could investigate the potential side effects of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, and it has been investigated for its potential use in the treatment of neurodegenerative disorders. This compound has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on this compound, and further studies are needed to fully understand its potential therapeutic effects.
合成法
The synthesis of ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2,5-dimethylphenol and ethyl chloroformate. The resulting product is then purified using column chromatography to obtain the final compound. This method has been shown to be efficient and yields high purity this compound.
科学的研究の応用
Ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use in the development of new drugs and drug delivery systems.
特性
IUPAC Name |
ethyl 4-[[2-(2,5-dimethylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-23-19(22)15-7-9-16(10-8-15)20-18(21)12-24-17-11-13(2)5-6-14(17)3/h5-11H,4,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFVKRAENRIOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)






![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)


![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)
![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)